Cas no 69770-20-3 (3-(4-Chlorophenoxy)benzaldehyde)

3-(4-Chlorophenoxy)benzaldehyde structure
69770-20-3 structure
Product Name:3-(4-Chlorophenoxy)benzaldehyde
CAS No:69770-20-3
MF:C13H9ClO2
MW:232.66236281395
MDL:MFCD00003357
CID:513439
PubChem ID:616015
Update Time:2025-07-23

3-(4-Chlorophenoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-(4-chlorophenoxy)-
    • 3-(4-CHLOROPHENOXY)BENZALDEHYDE
    • 3-(4-chlorophenoxy)-benzaldehyde
    • 3-(4-chlorophenoxy)phenylcarboxaldehyde
    • 3-(4-dichlorophenoxy)benzaldehyde
    • m-(p-chlorophenoxy)benzaldehyde
    • 3-(4-chloro-phenoxy)-benzaldehyde
    • AS-60767
    • 69770-20-3
    • SCHEMBL415226
    • NS00036950
    • 3-(4-Chlorophenoxy)benzaldehyde, 97%
    • UNII-HPE7KQ7BL4
    • F78987
    • EINECS 274-108-3
    • 5-[(4-Methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonylchloride
    • HPE7KQ7BL4
    • EN300-18997
    • DTXSID20220066
    • SB85380
    • FT-0641254
    • AKOS009028818
    • CS-0269215
    • 3-(4-chloranylphenoxy)benzaldehyde
    • A836639
    • Benzaldehyde, 3-(4-chlorophenoxy)-
    • 3-(4-Chlorophenoxy)benzaldehyde #
    • DB-021646
    • 3-(4-Chlorophenoxy)benzaldehyde
    • MDL: MFCD00003357
    • Inchi: 1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H
    • InChI Key: MYQFRCYBOOWGJQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1C=CC=C(C=O)C=1

Computed Properties

  • Exact Mass: 232.02900
  • Monoisotopic Mass: 232.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.213 g/mL at 25 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 125 °C/0.1 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.608(lit.)
  • PSA: 26.30000
  • LogP: 3.94480
  • Vapor Pressure: Not available

3-(4-Chlorophenoxy)benzaldehyde Security Information

3-(4-Chlorophenoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-(4-Chlorophenoxy)benzaldehyde Pricemore >>

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Additional information on 3-(4-Chlorophenoxy)benzaldehyde

Professional Introduction to 3-(4-Chlorophenoxy)benzaldehyde (CAS No. 69770-20-3)

3-(4-Chlorophenoxy)benzaldehyde, with the chemical formula C8H6ClNO and CAS number 69770-20-3, is a significant compound in the field of pharmaceutical and chemical research. This aromatic aldehyde derivative has garnered considerable attention due to its versatile applications and potential in drug development. The presence of both a chlorophenyl group and a benzaldehyde moiety makes it a valuable intermediate in synthesizing various bioactive molecules.

The structure of 3-(4-Chlorophenoxy)benzaldehyde features a benzene ring substituted with a chloro group at the para position relative to the phenoxy group, which is further connected to an aldehyde functional group. This specific arrangement imparts unique reactivity and selectivity, making it a preferred building block in organic synthesis. The compound's stability under various reaction conditions enhances its utility in multi-step synthetic pathways.

In recent years, 3-(4-Chlorophenoxy)benzaldehyde has been extensively studied for its role in the development of novel pharmaceutical agents. Its chemical properties allow for easy modifications, enabling researchers to tailor its structure for specific biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes that are implicated in inflammatory and infectious diseases.

One of the most intriguing aspects of 3-(4-Chlorophenoxy)benzaldehyde is its potential application in the synthesis of antimicrobial agents. The chlorophenyl moiety is known to enhance binding affinity to biological targets, while the benzaldehyde group can be further functionalized to introduce additional pharmacological properties. Recent studies have demonstrated that compounds derived from 3-(4-Chlorophenoxy)benzaldehyde exhibit significant activity against resistant bacterial strains, making them attractive candidates for developing new antibiotics.

Moreover, the compound has been explored in the context of anticancer research. The unique structural features of 3-(4-Chlorophenoxy)benzaldehyde allow it to interact with cellular components involved in tumor growth and progression. Preliminary findings suggest that certain derivatives can induce apoptosis in cancer cells while maintaining low toxicity towards healthy tissues. This selective toxicity is a critical factor in evaluating the therapeutic potential of new anticancer agents.

The synthetic methodologies for preparing 3-(4-Chlorophenoxy)benzaldehyde have also seen significant advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have improved the efficiency and scalability of its synthesis. These innovations have not only reduced production costs but also enabled the exploration of more complex derivatives with enhanced pharmacological profiles.

In conclusion, 3-(4-Chlorophenoxy)benzaldehyde (CAS No. 69770-20-3) represents a cornerstone compound in pharmaceutical chemistry. Its structural versatility, coupled with its reactivity, makes it an indispensable tool for researchers developing new drugs targeting various diseases. As our understanding of its biological interactions continues to evolve, so too will its applications in medicine and beyond.

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